molecular formula C4H5F3O2S B1284893 2-[(2,2,2-Trifluoroethyl)sulfanyl]acetic acid CAS No. 675-68-3

2-[(2,2,2-Trifluoroethyl)sulfanyl]acetic acid

Cat. No. B1284893
M. Wt: 174.14 g/mol
InChI Key: POXITAGQJNFHGQ-UHFFFAOYSA-N
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Patent
US04013765

Procedure details

Thionyl chloride (21.9 g, 184 mmol) and trifluoroethylmercaptoacetic acid (15.9 g, 91 mmol) were stirred together overnight. The excess reagent was removed in vacuo and the product was distilled; bp 62°-68°/20 mm.
Quantity
21.9 g
Type
reactant
Reaction Step One
Quantity
15.9 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[F:5][C:6]([F:14])([F:13])[CH2:7][S:8][CH2:9][C:10](O)=[O:11]>>[F:5][C:6]([F:14])([F:13])[CH2:7][S:8][CH2:9][C:10]([Cl:3])=[O:11]

Inputs

Step One
Name
Quantity
21.9 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
15.9 g
Type
reactant
Smiles
FC(CSCC(=O)O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The excess reagent was removed in vacuo
DISTILLATION
Type
DISTILLATION
Details
the product was distilled

Outcomes

Product
Name
Type
Smiles
FC(CSCC(=O)Cl)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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